N-(5-chloropyridin-2-yl)-2-[cyclohexyl(methyl)amino]acetamide
Overview
Description
N-(5-chloropyridin-2-yl)-2-[cyclohexyl(methyl)amino]acetamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chloropyridine ring and a cyclohexyl(methyl)amino group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-[cyclohexyl(methyl)amino]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine-2-carboxylic acid and cyclohexylmethylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 5-chloropyridine-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with cyclohexylmethylamine to form the desired amide bond, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reaction time.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-[cyclohexyl(methyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom on the pyridine ring.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2-[cyclohexyl(methyl)amino]acetamide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: Explored for its use in the synthesis of novel materials with unique properties, such as polymers and coatings.
Biological Studies: Studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: Utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-[cyclohexyl(methyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in key metabolic pathways, leading to altered cellular functions.
Interact with Receptors: Modulate the activity of receptors on the cell surface or within the cell, affecting signal transduction and cellular responses.
Affect Gene Expression: Influence the expression of genes by interacting with transcription factors or other regulatory proteins, resulting in changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
N-(5-chloropyridin-2-yl)-2-[cyclohexyl(methyl)amino]acetamide can be compared with other similar compounds, such as:
N-(5-chloropyridin-2-yl)-2-[cyclohexyl(ethyl)amino]acetamide: Similar structure but with an ethyl group instead of a methyl group.
N-(5-chloropyridin-2-yl)-2-[cyclohexyl(propyl)amino]acetamide: Similar structure but with a propyl group instead of a methyl group.
N-(5-chloropyridin-2-yl)-2-[cyclohexyl(butyl)amino]acetamide: Similar structure but with a butyl group instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[cyclohexyl(methyl)amino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-18(12-5-3-2-4-6-12)10-14(19)17-13-8-7-11(15)9-16-13/h7-9,12H,2-6,10H2,1H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGVTIWBFATAKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC=C(C=C1)Cl)C2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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